2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile
Description
Properties
IUPAC Name |
2-(2-oxo-3-phenylchromen-7-yl)oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c18-8-9-20-14-7-6-13-10-15(12-4-2-1-3-5-12)17(19)21-16(13)11-14/h1-7,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRBQMXMFQLRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC#N)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one and 3-phenyl-2H-chromen-2-one.
O-Acylation Reaction: The 7-hydroxy-2H-chromen-2-one undergoes an O-acylation reaction with 4-chlorobenzoyl chloride in the presence of a slight excess of triethylamine in dichloromethane at 20°C for 1 hour.
Formation of Intermediate: The intermediate product is then reacted with 2-chlorobenzylidene malononitrile in the presence of a base such as potassium carbonate in dry acetone at 50°C.
Final Product: The final product, this compound, is obtained after purification and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Research has demonstrated that compounds related to 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile exhibit significant biological activities, including:
1. Antioxidant Properties
- Compounds in the chromenone class have shown potent antioxidant activity, which is crucial for protecting cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases .
2. Acetylcholinesterase Inhibition
- Some derivatives have been identified as potent inhibitors of acetylcholinesterase, making them potential candidates for treating Alzheimer's disease. Molecular docking studies revealed that these compounds interact effectively with the enzyme's active site .
3. Antidiabetic Effects
- Recent studies have indicated that derivatives of this compound may serve as effective DPP-4 inhibitors, which are used in managing type 2 diabetes. The pharmacokinetic profiles suggest good bioavailability and minimal hepatotoxicity .
Case Studies
Several studies have highlighted the applications of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: The compound can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Substituent Positional Isomerism
Compound A : 2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile
- Key Difference : Phenyl group at position 4 instead of 3.
- Synthesis : Prepared via nucleophilic substitution using 7-hydroxy-4-phenyl-2H-chromen-2-one and 2-chloroacetonitrile under reflux conditions .
Compound B : 2-Oxo-3-phenyl-2H-chromen-7-yl acetate
- Key Difference : Acetyloxy group at position 7 instead of acetonitrile.
- Synthesis : Likely synthesized via esterification of 7-hydroxy-3-phenylcoumarin with acetic anhydride.
- Electronic Effects: The acetyloxy group is electron-withdrawing, reducing the HOMO energy and stabilizing the chromenone system compared to the nitrile group in the target compound .
Functional Group Modifications
Compound C : 2-((3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile
- Key Differences :
- Trifluoromethyl group at position 2.
- Methoxyphenyl substituent at position 3.
- Impact: The trifluoromethyl group enhances lipophilicity, improving membrane permeability. Methoxy substituent donates electrons, contrasting with the neutral phenyl group in the target compound. This may increase electron density on the chromenone ring, altering HOMO-LUMO distribution .
Compound D: 2-((3-(2-Ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Key Differences: Ethoxyphenoxy group at position 3. Methyl group at position 2.
- Methyl group at position 2 may restrict rotational freedom, affecting molecular conformation .
Electronic Properties (DFT Analysis)
highlights DFT studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile analogues:
- Comparison : The target compound’s 3-phenyl group likely stabilizes HOMO via conjugation, while trifluoromethyl or methoxy substituents in analogues modulate electron density differently .
Biological Activity
The compound 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 296.28 g/mol. The structure features a coumarin moiety linked to an acetonitrile group, which may influence its biological interactions.
Anticancer Activity
Recent studies have shown that coumarin derivatives exhibit significant anticancer properties. For example, compounds similar to this compound demonstrated potent activity against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for related compounds were reported as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.47 |
| Compound B | MCF-7 | 9.54 |
| Compound C | MCF-7 | 16.1 |
The structure–activity relationship (SAR) indicates that modifications in the coumarin structure can enhance anticancer potency .
Antimicrobial Activity
Coumarin derivatives have also been evaluated for their antimicrobial properties. In one study, various analogues were tested against Gram-positive and Gram-negative bacteria, with some exhibiting significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 25 μg/mL for potent compounds .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound D | S. aureus | 6.25 |
| Compound E | E. coli | 12.5 |
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Some coumarins inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Coumarins can trigger programmed cell death in cancer cells.
- Antimicrobial Mechanisms : These compounds may disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Studies
- Anticancer Study : A study involving a series of coumarin derivatives, including those similar to this compound, showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial efficacy of related coumarins against clinical strains of bacteria, demonstrating that modifications to the phenyl ring significantly influenced antibacterial activity .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
